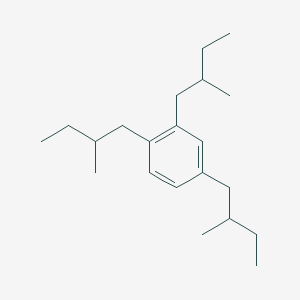
Benzene, 1,2,4-tris(2-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4-tris(2-methylbutyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2-methylbutyl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-tris(2-methylbutyl)- typically involves the alkylation of benzene with 2-methylbutyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 2-methylbutyl halide as the electrophile .
Industrial Production Methods: Industrial production of Benzene, 1,2,4-tris(2-methylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,2,4-tris(2-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated and sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4-tris(2-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 1,2,4-tris(2-methylbutyl)- involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,2,4-tris-trimethylsilyl-
- Benzene, (2-methylbutyl)-
Comparison: Benzene, 1,2,4-tris(2-methylbutyl)- is unique due to the presence of three 2-methylbutyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence the compound’s reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
61064-06-0 |
|---|---|
Molekularformel |
C21H36 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1,2,4-tris(2-methylbutyl)benzene |
InChI |
InChI=1S/C21H36/c1-7-16(4)12-19-10-11-20(13-17(5)8-2)21(15-19)14-18(6)9-3/h10-11,15-18H,7-9,12-14H2,1-6H3 |
InChI-Schlüssel |
CMVHJAMPQJPDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1=CC(=C(C=C1)CC(C)CC)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


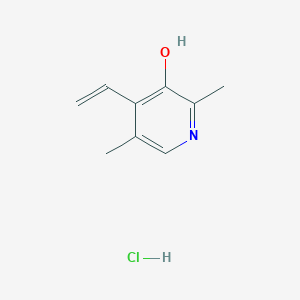
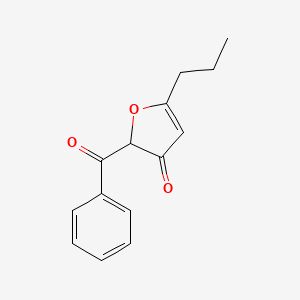
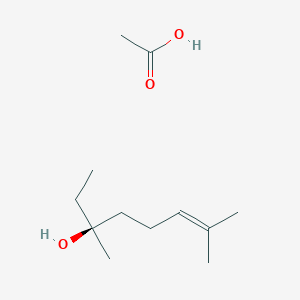
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
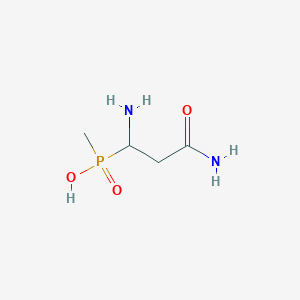
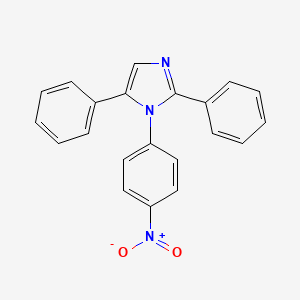
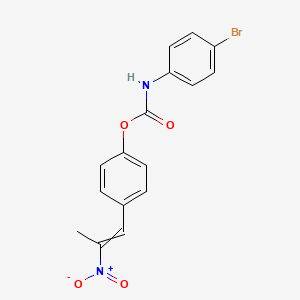
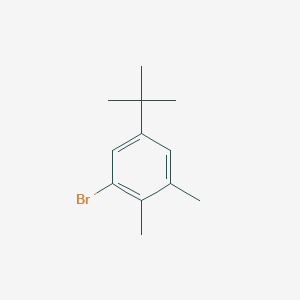
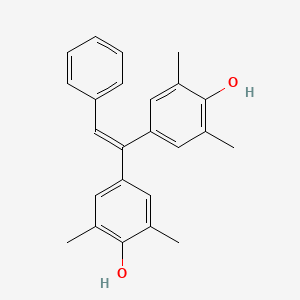
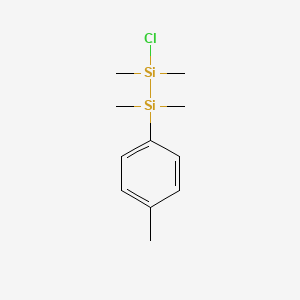
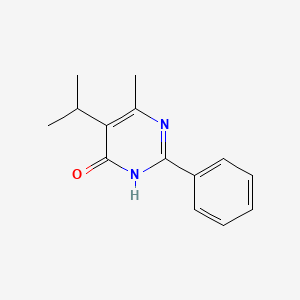
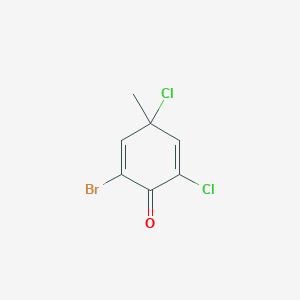
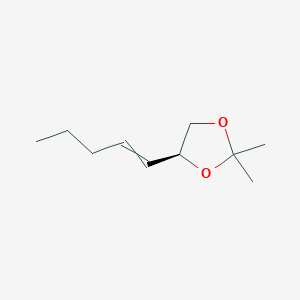
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
